molecular formula C₁₀H₁₉NO B105815 (1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol CAS No. 29900-93-4

(1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol

Cat. No. B105815
CAS RN: 29900-93-4
M. Wt: 169.26 g/mol
InChI Key: MDENRACGWNSYCU-VEVYYDQMSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods and reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, reactivity, etc .

Safety And Hazards

The safety and hazards of a compound are usually determined by its physical and chemical properties, as well as its toxicity. Material Safety Data Sheets (MSDS) often provide this information .

Future Directions

Future directions could involve potential applications of the compound, further studies needed to understand its properties, or new methods to synthesize it more efficiently .

properties

IUPAC Name

(1R,2R,3S,4S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,12H,4-5,11H2,1-3H3/t6-,7+,8+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDENRACGWNSYCU-VEVYYDQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2N)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@@H]([C@@H]2O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313094
Record name (1R)-3-endo-Aminoborneol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol

CAS RN

29900-93-4
Record name (1R)-3-endo-Aminoborneol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29900-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R-(2-endo,3-exo))-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029900934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R)-3-endo-Aminoborneol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(2-endo,3-exo)]-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.386
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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